molecular formula C8H11ClOS B13603436 4-(5-Chlorothiophen-2-yl)butan-2-ol

4-(5-Chlorothiophen-2-yl)butan-2-ol

Cat. No.: B13603436
M. Wt: 190.69 g/mol
InChI Key: LXCTYJKOEZIVGV-UHFFFAOYSA-N
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Description

4-(5-Chlorothiophen-2-yl)butan-2-ol is an organic compound with the molecular formula C8H11ClOS It is a derivative of thiophene, a sulfur-containing heterocycle, and features a chlorinated thiophene ring attached to a butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chlorothiophen-2-yl)butan-2-ol typically involves the following steps:

    Starting Material: The synthesis begins with 5-chlorothiophene-2-carbaldehyde.

    Grignard Reaction: The aldehyde is subjected to a Grignard reaction with a suitable Grignard reagent, such as butylmagnesium bromide, to form the corresponding alcohol.

    Hydrolysis: The intermediate product is then hydrolyzed to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. The process may also include purification steps like distillation or recrystallization to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chlorothiophen-2-yl)butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 4-(5-Chlorothiophen-2-yl)butan-2-one.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products

    Oxidation: 4-(5-Chlorothiophen-2-yl)butan-2-one.

    Reduction: Various reduced derivatives depending on the specific conditions.

    Substitution: Substituted thiophene derivatives with different functional groups.

Scientific Research Applications

4-(5-Chlorothiophen-2-yl)butan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving thiophene derivatives and their biological activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-Chlorothiophen-2-yl)butan-2-ol depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The thiophene ring and the alcohol group can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions, influencing the compound’s biological activity and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-(5-Chlorothiophen-2-yl)butan-2-one: The ketone derivative of the compound.

    5-Chlorothiophene-2-carbaldehyde: The starting material for the synthesis.

    Thiophene derivatives: Other compounds containing the thiophene ring with various substituents.

Uniqueness

4-(5-Chlorothiophen-2-yl)butan-2-ol is unique due to the presence of both a chlorinated thiophene ring and a butanol chain. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H11ClOS

Molecular Weight

190.69 g/mol

IUPAC Name

4-(5-chlorothiophen-2-yl)butan-2-ol

InChI

InChI=1S/C8H11ClOS/c1-6(10)2-3-7-4-5-8(9)11-7/h4-6,10H,2-3H2,1H3

InChI Key

LXCTYJKOEZIVGV-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=C(S1)Cl)O

Origin of Product

United States

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